CID 50932606

Description

CID 50932606 is a compound cataloged in PubChem, a comprehensive chemical database maintained by the National Institutes of Health (NIH). Compounds in PubChem are typically characterized by their molecular weight, structural motifs, and biological activity, with identifiers like CID enabling cross-referencing across studies .

Propriétés

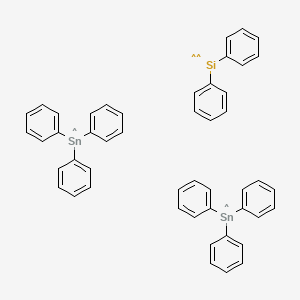

Formule moléculaire |

C48H40SiSn2 |

|---|---|

Poids moléculaire |

882.3 g/mol |

InChI |

InChI=1S/C12H10Si.6C6H5.2Sn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6*1-2-4-6-5-3-1;;/h1-10H;6*1-5H;; |

Clé InChI |

WJIFUDJYMNWCPG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)[Si]C2=CC=CC=C2.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CID 50932606 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Common methods include the use of catalysts, specific temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process often involves continuous monitoring and adjustment of reaction parameters to maintain product quality. Industrial production methods may also include advanced techniques such as flow chemistry and high-throughput screening to optimize the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

CID 50932606 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.

Applications De Recherche Scientifique

CID 50932606 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mécanisme D'action

The mechanism of action of CID 50932606 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize CID 50932606, comparisons are drawn with structurally or functionally analogous compounds referenced in the evidence. These comparisons focus on molecular properties, biological activity, and research applications.

Table 1: Structural and Functional Comparison

Key Findings

Structural Similarities: Betulin derivatives (e.g., CID 72326, CID 10153267) share core triterpenoid frameworks, which are often modified to enhance bioavailability or target specificity . If this compound belongs to this class, its functional groups (e.g., hydroxyl or ester moieties) could dictate interactions with enzymes or receptors. Oscillatoxin derivatives (e.g., CID 101283546) feature macrocyclic structures that confer rigidity and binding affinity, a trait critical for toxins targeting cellular machinery .

Irbesartan (CID 3749) exemplifies a synthetic compound with targeted receptor activity, contrasting with natural products like betulin or oscillatoxins, which often have multifaceted mechanisms .

Research Gaps :

- The lack of explicit data on this compound underscores the need for further characterization. For example, mass spectrometry (MS) and nuclear magnetic resonance (NMR) profiling—as recommended in analytical guidelines —could clarify its structure and reactivity.

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous protocols for compound comparison:

- Analytical Techniques : High-resolution MS and collision cross-section (CCS) measurements are critical for distinguishing isomers or structurally similar compounds .

- Biological Assays : Functional comparisons require standardized assays, such as enzyme inhibition studies (e.g., betulin-derived inhibitors in ) or cytotoxicity screens (e.g., oscillatoxins in ) .

- Data Reproducibility : Detailed experimental protocols, reagent sourcing, and spectral data must be documented to ensure reproducibility, per guidelines in , and 14 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.